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Application Notes and Protocols for BVT-14225 (Proxy: Ibrutinib)

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Compound of Interest		
Compound Name:	BVT-14225	
Cat. No.:	B15613526	Get Quote

Disclaimer: The compound **BVT-14225** is not documented in publicly available scientific literature or clinical trial databases. The following application notes and protocols are based on the well-characterized, first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (PCI-32765), which serves as a representative model for a targeted covalent inhibitor. These guidelines are intended for research, scientific, and drug development professionals.

Mechanism of Action

Ibrutinib is a potent and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). [1][2] It functions by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][3] This irreversible binding blocks the kinase activity of BTK, thereby disrupting downstream signaling pathways.[3]

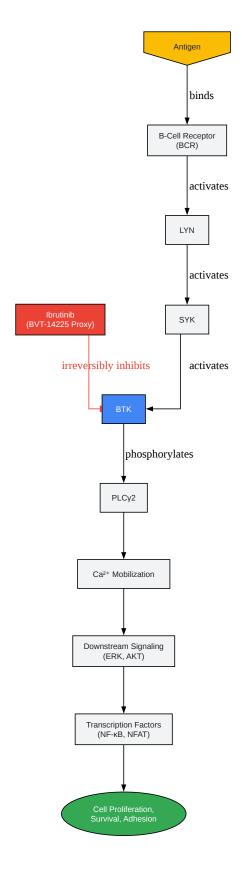
BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[4] Its inhibition interferes with multiple pro-survival and proliferation signals in malignant B-cells, leading to apoptosis (programmed cell death), and inhibition of cell migration and adhesion.[2][3]

Signaling Pathway Diagram

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of inhibition by Ibrutinib. Antigen binding to the BCR initiates a signaling cascade involving LYN, SYK, and the subsequent activation of BTK.[5] Activated BTK phosphorylates phospholipase C gamma 2 (PLCy2), leading to downstream signaling that



promotes B-cell survival and proliferation through transcription factors like NF-κB and NFAT.[3] [5]





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Diagram 1: Simplified B-Cell Receptor (BCR) signaling pathway showing Ibrutinib's inhibition of BTK.

Dosage and Administration Guidelines

The following tables summarize preclinical and clinical dosage information for Ibrutinib. These should be considered starting points for a novel compound and must be optimized based on its specific pharmacokinetic and pharmacodynamic properties.

Table 1: Preclinical Dosage and Administration of

Ibrutinib in Animal Models

Animal Model	Disease Model	Dosage	Route of Administrat ion	Frequency	Reference
Mouse	Pancreatic Ductal Adenocarcino ma (PDAC)	Not specified	Oral	Daily	[6][7]
Mouse	Mantle Cell Lymphoma (MCL)	12 mg/kg	Oral	Daily	[8]
Mouse	Burkitt Lymphoma	12.5 mg/kg	Oral	Daily	[9]
Mouse	Lymphoma	6 mg/kg	Intraperitonea I	Daily for 8 days	[10]
Mouse	Spinal Cord Injury	6 mg/kg/day	Not specified	Daily	[11]
Dog	B-cell Lymphoma	2.5 - 20 mg/kg/day	Oral	Daily	[12]

Table 2: Clinical Dosage of Ibrutinib in Humans



Indication	Recommended Dosage	Administration Details	Reference
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)	420 mg	Orally, once daily	[13][14]
Waldenström's Macroglobulinemia (WM)	420 mg	Orally, once daily	[14]
Mantle Cell Lymphoma (MCL)	560 mg	Orally, once daily	[15]
Chronic Graft-versus- Host Disease (cGVHD)	420 mg	Orally, once daily	[14]
Dose Adjustment			
Hepatic Impairment (Total Bilirubin >1.5 to 3x ULN)	Reduce to 140 mg	Orally, once daily	[16]
Co-administration with moderate CYP3A4 inhibitors	Reduce to 280 mg	Orally, once daily	[17]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Experimental Protocols

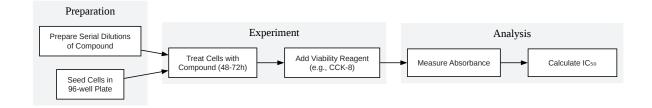
This protocol determines the concentration of the compound required to inhibit the growth of a cell population by 50% (IC₅₀).

 Cell Seeding: Plate cancer cell lines (e.g., Raji, MEC-1) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 μL of complete culture medium.[18][19] Incubate overnight at



37°C in a 5% CO2 atmosphere.

- Compound Preparation: Prepare a 2X serial dilution of the test compound (e.g., Ibrutinib) in culture medium. Concentrations may range from 0.1 nM to 10 μM.[9] A vehicle control (e.g., DMSO) must be included.[9]
- Cell Treatment: Remove the old medium from the cells and add 100 μL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.[19]
- Viability Assessment:
 - Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
 [19]
 - Alternatively, add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by solubilization of formazan crystals with 150 μL of DMSO.
- Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the
 percentage of viability against the log of the compound concentration and use non-linear
 regression to determine the IC₅₀ value.



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Diagram 2: General workflow for an in vitro cell viability assay.



This protocol assesses the compound's ability to inhibit the phosphorylation of BTK and its downstream targets.

- Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., Raji, Ramos) to 70-80% confluency.[9] Treat cells with varying concentrations of the test compound (e.g., 0.1 μM to 10 μM) or vehicle (DMSO) for a predetermined time (e.g., 1-24 hours).[9][20]
- Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
- SDS-PAGE: Denature 20-60 μg of protein per sample by boiling in Laemmli buffer.[11] Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
 - Phospho-BTK (Tyr223)[9][22]
 - Total BTK[9]
 - Phospho-PLCy2, Phospho-AKT, Phospho-ERK[20]
 - Loading control (e.g., GAPDH, β-actin)[9]
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



 Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or the loading control.

In Vivo Experimental Protocols

This protocol describes the establishment of a tumor model in immunodeficient mice to evaluate the anti-tumor activity of the compound.

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID, Rag2⁻/-yc⁻/-).[7][23] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
 [10]
- Tumor Cell Inoculation:
 - Harvest tumor cells (e.g., 1x10⁶ to 5x10⁶ Raji or A20 cells) in 100-200 μL of PBS or Matrigel.[10][19]
 - Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to grow to a palpable size (e.g., 100–200 mm³).[19]
 - Measure tumor dimensions 2-3 times per week using a digital caliper. Calculate tumor volume using the formula: (Length × Width²)/2.[10]
- Randomization and Treatment:
 - When tumors reach the target size, randomize mice into treatment and control groups (e.g., n=6-10 mice/group).
 - Prepare the test compound in a suitable vehicle (e.g., DMSO and 20% HP-β-CD).[19]
 - Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection)
 at the predetermined dose and schedule (e.g., 60 mg/kg, twice daily).[10][19] The control
 group receives the vehicle only.
- Efficacy Endpoints:

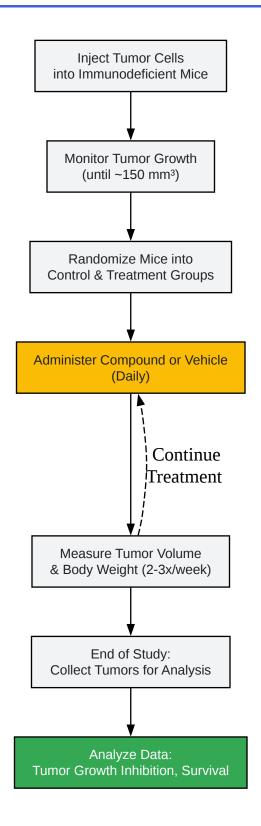
Methodological & Application





- o Continue treatment for a specified period (e.g., 3-4 weeks).
- Primary endpoints include tumor growth inhibition (TGI) and changes in body weight (as a measure of toxicity).
- Secondary endpoints may include overall survival, and analysis of biomarkers from tumor tissue collected at the end of the study.[10]





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Diagram 3: Workflow for an in vivo xenograft efficacy study.



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